molecular formula C11H21IN4S B1377654 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide CAS No. 1197609-28-1

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

Cat. No. B1377654
M. Wt: 368.28 g/mol
InChI Key: VAGKIRULHXYKQD-UHFFFAOYSA-N
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Description

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a useful research compound. Its molecular formula is C11H21IN4S and its molecular weight is 368.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Amine Exchange Reactions : This compound is involved in amine exchange reactions with amino acids in aqueous solutions, leading to the synthesis of specific ion associates detectable in DMSO-d6 solutions (Sun Min’yan’ et al., 2010).

  • Catalyst- and Solvent-Free Synthesis : It is used as a strategic intermediate for catalyst- and solvent-free synthesis, such as in the preparation of benzamide derivatives through microwave-assisted Fries rearrangement (R. Moreno-Fuquen et al., 2019).

  • Cyclization Processes : This compound can undergo cyclization to form various derivatives like 1,2,4-triazole and 1,3,4-thiadiazole, which are confirmed by X-ray structure analysis (A. Maliszewska-Guz et al., 2005).

  • Synthesis of Heterocyclic Compounds : It facilitates the synthesis of various heterocyclic compounds, including triazolo and thiadiazine derivatives, as confirmed by IR, NMR, and mass spectral studies (Azhar Hajri, L. Marzouki, 2019).

Applications in Biological Studies

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and screened for antimicrobial activities. Certain derivatives have shown promising results in this regard (V. Sumangala et al., 2012).

  • Synthesis and Antimicrobial Studies : Its derivatives have been used in the synthesis of triazole-thiazolidine heterocyclic compounds, which were later evaluated for antimicrobial behavior (N. Rameshbabu et al., 2019).

  • Antimicrobial and Antitubercular Activities : Compounds derived from this chemical have undergone pharmacological evaluations for antimicrobial and antitubercular activities (T. K. Dave et al., 2007).

  • Synthesis of Selenium-Containing Heterocycles : This compound has been used in the synthesis of selenium-containing heterocycles, which are relevant in various biological studies (G. Sommen et al., 2007).

properties

IUPAC Name

3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4S.HI/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGKIRULHXYKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2CCCC2)CCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 2
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 3
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 4
Reactant of Route 4
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 5
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 6
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

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